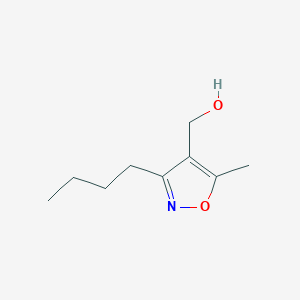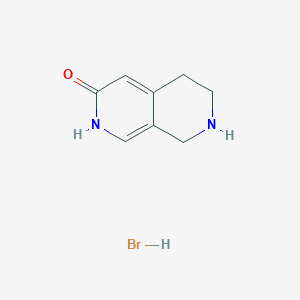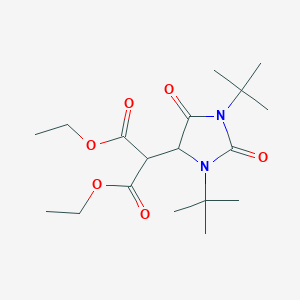
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as MBPPC-HCl, is an organic compound that has been used for a variety of scientific research applications. MBPPC-HCl is a chiral compound, meaning that it has two different enantiomers, and is often used in asymmetric synthesis. MBPPC-HCl has been used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Photomethylation and Methoxylation Studies
Research on similar compounds has explored photomethylation and methoxylation reactions. For instance, studies on methyl 2-pyridinecarboxylate in methanol under UV irradiation have shown methylation and methoxylation at specific positions on the pyridine ring, influenced by the presence of acids. This demonstrates the compound's reactivity under specific conditions, which could be relevant for synthesizing derivatives with potential applications in materials science or organic synthesis (Sugiyama et al., 1981).
Synthesis and Characterization of Polymers
Another area of application is in the synthesis and characterization of novel polymers. For example, derivatives of 2,6-bis(4-aminophenoxy) pyridine have been used to synthesize thermally stable poly(ether imide ester)s with potential uses in high-performance materials, highlighting the role of pyridine and bromophenoxy derivatives in creating materials with desirable thermal properties (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Synthesis of Dithiolium Derivatives
Additionally, the synthesis of bromo-substituted dithiolium derivatives showcases the utility of bromophenoxy compounds in synthesizing heterocyclic compounds with potential applications in chemical sensing or as intermediates in organic synthesis (Sarbu et al., 2019).
Antioxidant and Anticholinergic Activities
Compounds similar to the target have also been synthesized and evaluated for their biological activities, including antioxidant and anticholinergic properties. These studies contribute to the understanding of how structural modifications can influence biological activity, offering a pathway for developing therapeutic agents (Rezai et al., 2018).
Synthesis of New Heterocyclic Systems
Research into the synthesis of new heterocyclic systems using bromophenoxy intermediates demonstrates the compound's utility in creating novel organic molecules with potential applications in drug discovery and organic electronics (Yagodkina-Yakovenko et al., 2018).
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYANURKLKFYPF-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)
![1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-](/img/structure/B1456259.png)

![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)
![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B1456264.png)


![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)
